(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
The compound (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: This step involves selective halogenation and alkylation reactions.
Formation of the imidazolidine-2,4-dione ring: This is typically done through a condensation reaction between a suitable amine and a carbonyl compound.
Final coupling: The furan and imidazolidine-2,4-dione moieties are coupled together using a cross-coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolidines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials.
Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism by which (5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can be compared to other compounds with similar structures, such as:
Uniqueness
- The unique combination of functional groups in This compound gives it distinct chemical and biological properties that are not found in simpler compounds like cresols or 4-iodobenzoic acid.
Properties
Molecular Formula |
C22H16ClFN2O3 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
(5E)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16ClFN2O3/c1-13-6-7-15(23)10-17(13)20-9-8-16(29-20)11-19-21(27)26(22(28)25-19)12-14-4-2-3-5-18(14)24/h2-11H,12H2,1H3,(H,25,28)/b19-11+ |
InChI Key |
NTPPLLJLGQRUSI-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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